pH-Responsive Degradation Half-Life: N-Hydroxyethylglycine-Derived Polymers vs. Analogous Poly(aminoester) Backbones
Poly(α-aminoester) P1+ derived from N-hydroxyethylglycine—the monomer class to which 2-((2-hydroxyethyl)amino)ethyl 2-aminoacetate belongs—exhibits strongly pH-dependent degradation kinetics in aqueous buffer at 25 °C. At pH 7.0, the empirical half-life (t₁/₂) for repeat-unit disappearance is less than 3 minutes with 96% conversion reached in 1.0 hour [1]. At pH 6.5, t₁/₂ = 3.8 min with 100% conversion at 1.5 hours [1]. At pH 5.1, degradation slows to t₁/₂ = 29 min with 87% conversion at 3.0 hours [1]. In contrast, poly(aminoester) P3+, which lacks the N-hydroxyethyl substituent, shows t₁/₂ = 201 min at pH 7.0 with only 69% conversion after 10 hours [1]. Poly(aminoester) P4+, derived from N-glycyl morpholinone, yields t₁/₂ = 443 min at pH 5.1 and 15 min at pH 6.5 [1]. This represents a 67-fold acceleration in degradation half-life at pH 7.0 for the N-hydroxyethylglycine-derived backbone relative to P3+.
| Evidence Dimension | Degradation half-life (t₁/₂) of cationic poly(aminoester) repeat units in aqueous buffer at 25 °C as a function of pH |
|---|---|
| Target Compound Data | P1+ (N-hydroxyethylglycine-derived): t₁/₂ <3 min (pH 7.0), 3.8 min (pH 6.5), 29 min (pH 5.1); conversion 96–100% within 1.0–1.5 h at pH ≥6.5 |
| Comparator Or Baseline | P3+ (non-hydroxyethyl backbone): t₁/₂ = 201 min at pH 7.0, 69% conversion at 10 h; P4+ (N-glycyl morpholinone-derived): t₁/₂ = 15 min at pH 6.5, 443 min at pH 5.1 |
| Quantified Difference | ~67× faster t₁/₂ at pH 7.0 for P1+ vs. P3+; 4× faster at pH 6.5 for P1+ vs. P4+; 15× slower at pH 5.1 for P4+ vs. P1+ |
| Conditions | 25 °C; 40–60 mM polymer (repeat unit basis) in 1:1 buffer/D₂O; pH 5.1 (acetic acid-d₄/NaOH), pH 6.5–7.5 (KH₂PO₄/K₂HPO₄); quantified by ¹H NMR with internal standard; duplicate experiments |
Why This Matters
The >67-fold faster degradation at physiological pH relative to non-hydroxyethylated analogs directly enables rapid intracellular cargo release in gene delivery applications, making N-hydroxyethylglycine-based monomers the preferred choice when pH-triggered charge cancellation is required.
- [1] Blake, T. R.; Ho, W. C.; Turlington, C. R.; Zang, X.; Huttner, M. A.; Wender, P. A.; Waymouth, R. M. Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Chem. Sci. 2020, 11, 2951–2966. Table 2, entries 3–4 (P1+), entries 8–10 (P3+), entries 11–13 (P4+). DOI: 10.1039/C9SC05267D. View Source
